4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
Description
4-Fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is a benzamide derivative featuring a 4-fluorophenyl group linked via an amide bond to a 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl side chain. The compound’s structure combines a planar aromatic benzamide moiety with a bicyclic tetrahydroquinoline system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-22-12-2-3-16-13-14(4-9-18(16)22)10-11-21-19(23)15-5-7-17(20)8-6-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDYBYRXJDRETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrahydroquinoline Derivative: The synthesis begins with the preparation of 1-methyl-1,2,3,4-tetrahydroquinoline through a cyclization reaction involving aniline derivatives and appropriate reagents under acidic conditions.
Alkylation: The tetrahydroquinoline derivative is then alkylated using ethyl bromide or similar alkylating agents to introduce the ethyl group.
Coupling with 4-fluorobenzoyl Chloride: The final step involves the coupling of the alkylated tetrahydroquinoline derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluoro group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, primarily differing in substituents on the benzamide ring or the tetrahydroquinoline/heterocyclic moiety. Below is a comparative analysis based on available evidence:
Substituent Variations on the Benzamide Ring
Trifluoromethyl Derivatives
- N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide (): The 4-fluoro group is replaced with a trifluoromethyl (-CF₃) group, significantly increasing lipophilicity and steric bulk.
Methyl-Substituted Derivatives
- 3-Methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide (F936-0195, ): Substitution at the 3-position of the benzamide ring with a methyl group reduces polarity compared to the fluoro analog. Molecular weight: 393.53 g/mol.
- Molecular weight: 407.56 g/mol.
Modifications to the Tetrahydroquinoline/Heterocyclic Moiety
Piperidine vs. Morpholine Substitutions
- 4-Fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide (): Replaces morpholine (as in ) with a piperidine ring. Piperidine’s six-membered structure may confer distinct conformational flexibility compared to morpholine’s oxygen-containing ring.
Benzodioxin-Based Analogs
- N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide (): Substitutes the tetrahydroquinoline system with a benzodioxin ring, reducing nitrogen content and altering electron density.
Thioether-Linked Derivatives
- 4-Methyl-N-[2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide (): Incorporates a triazolopyridazine-thioether linkage instead of the tetrahydroquinoline-ethylamine chain, introducing sulfur-based polarity and planar heteroaromaticity.
Structural and Functional Implications
Physicochemical Properties
*THQ: Tetrahydroquinoline
Key Observations
- Electron-Withdrawing vs. Methyl groups () may favor hydrophobic interactions.
- Heterocyclic Moieties : Morpholine (oxygen-containing) improves solubility, whereas piperidine (nitrogen-containing) may enhance basicity .
- Molecular Weight Trends : Methyl/trifluoromethyl substitutions increase molecular weight, which could influence bioavailability .
Biological Activity
4-Fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C23H28FN3O2
- Molecular Weight : 397.5 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects which can be summarized as follows:
1. Anticancer Activity
Research has indicated that compounds with similar structures to this compound may exhibit anticancer properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
- Case Study : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells .
2. Neuroprotective Effects
The tetrahydroquinoline structure is known for neuroprotective properties:
- Mechanism : The compound may protect neurons from oxidative stress and excitotoxicity by modulating neurotransmitter levels and reducing inflammation.
- Case Study : In preclinical trials, compounds with similar structures showed promise in protecting against neurodegenerative diseases such as Alzheimer’s by inhibiting amyloid-beta aggregation .
3. Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects:
- Mechanism : The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
- Case Study : A related benzamide derivative was found to exhibit significant antibacterial activity against Gram-positive bacteria .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
